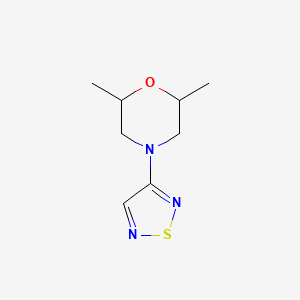
2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine, also known as 2,6-DMMT, is a heterocyclic amine that has been widely used in scientific research. It has a wide range of applications, from being used as a reagent in organic synthesis to being used as an inhibitor in enzyme and protein studies.
Mécanisme D'action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . These compounds often target key enzymes or proteins in microbial cells, disrupting their normal function and leading to cell death.
Mode of Action
It’s likely that the compound interacts with its targets through the nitrogen atom, as suggested by the behavior of similar compounds .
Biochemical Pathways
Similar compounds have been shown to disrupt various biochemical pathways in microbial cells, leading to their antimicrobial effects .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have the ability to kill or inhibit the growth of microbes .
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine is an effective tool for studying the structure and function of proteins and enzymes. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments. In addition, its inhibitory activity is dependent on its concentration, which can make it difficult to accurately measure its effects.
Orientations Futures
The use of 2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to study the structure and function of proteins and enzymes in greater detail, as well as to study the interactions between proteins and small molecules. It could also be used to study the effects of different concentrations of this compound on the activity of protein kinases, as well as to study the effects of different combinations of proteins and small molecules. In addition, it could be used to study the effects of different environmental conditions on the activity of protein kinases, as well as to study the effects of different drugs on the activity of protein kinases. Finally, it could be used to develop new methods for the synthesis of this compound and to explore its potential therapeutic applications.
Méthodes De Synthèse
2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine can be synthesized by the reaction of 4-chloro-2,6-dimethylmorpholine and 1,2,5-thiadiazole in acetic acid. This reaction is typically carried out at room temperature and can be completed in a few hours. The resulting product is a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of protein kinases, and as a tool for studying the structure and function of proteins and enzymes. It has also been used to study the structure of nucleic acids, as well as to study the interactions between proteins and small molecules.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-4-11(5-7(2)12-6)8-3-9-13-10-8/h3,6-7H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORJAFIIFNINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NSN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6428436.png)
![3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6428441.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6428459.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428461.png)
![2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428462.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide](/img/structure/B6428469.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)

![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)